molecular formula C19H21ClN2O4S B2781251 3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946349-63-9

3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2781251
M. Wt: 408.9
InChI Key: CPWUXSAPQKBEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the molecular formula C19H21ClN2O4S and a molecular weight of 408.91. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported2.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C19H21ClN2O4S1. Unfortunately, I couldn’t find specific information on the 3D structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, it’s worth noting that pinacol boronic esters, which might be related to the synthesis of this compound, have been used in catalytic protodeboronation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown due to the lack of specific information. However, we do know that it has a molecular weight of 408.91.


Scientific Research Applications

Molecular Structure and Interactions

The structure of a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, demonstrates intramolecular and intermolecular hydrogen bonding, contributing to its molecular stability and potential for further chemical modifications (Gelbrich, Haddow, & Griesser, 2011).

Cognitive Enhancements

Another derivative, SB-399885, has shown potential in enhancing cognitive functions in aged rats, indicating its utility in neurological research. It significantly reversed age-dependent deficits in water maze spatial learning, suggesting its application in studying Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chemical Synthesis and Derivatives

Research into tetrahydroquinazoline derivatives via aza Diels-Alder reaction has expanded the chemical repertoire of related compounds, providing insights into their chemical behaviors and potential applications in creating more targeted molecules (Cremonesi, Croce, & Gallanti, 2010).

Anticancer and Antimicrobial Properties

Novel derivatives have been synthesized with the aim of exploring their diuretic, antihypertensive, and anti-diabetic potential. One particular compound exhibited potent activity, showcasing the therapeutic possibilities of these derivatives in pharmacological research (Ur Rahman et al., 2014).

Safety And Hazards

There is no specific safety and hazard information available for this compound. However, it is not intended for human or veterinary use1.


Future Directions

The future directions of research on this compound are currently unknown due to the lack of specific information. However, given its complex structure, it could be a subject of interest in various fields of research.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

3-chloro-4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-19(23)22-10-4-5-13-6-7-14(11-17(13)22)21-27(24,25)15-8-9-18(26-2)16(20)12-15/h6-9,11-12,21H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWUXSAPQKBEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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